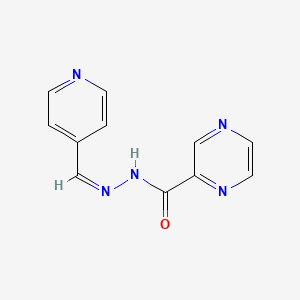
3,5-dimethyl-N-(2-nitrobenzylidene)-4H-1,2,4-triazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dimethyl-N-(2-nitrobenzylidene)-4H-1,2,4-triazol-4-amine, also known as DMN-TA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMN-TA is a triazole-based compound that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 3,5-dimethyl-N-(2-nitrobenzylidene)-4H-1,2,4-triazol-4-amine is not fully understood. However, it has been suggested that 3,5-dimethyl-N-(2-nitrobenzylidene)-4H-1,2,4-triazol-4-amine may act by inhibiting the activity of certain enzymes or by disrupting the function of certain proteins. 3,5-dimethyl-N-(2-nitrobenzylidene)-4H-1,2,4-triazol-4-amine has also been shown to interact with DNA, which may contribute to its biological activity.
Biochemical and Physiological Effects
3,5-dimethyl-N-(2-nitrobenzylidene)-4H-1,2,4-triazol-4-amine has been shown to have various biochemical and physiological effects, including anti-cancer, anti-bacterial, and neuroprotective effects. 3,5-dimethyl-N-(2-nitrobenzylidene)-4H-1,2,4-triazol-4-amine has also been shown to have antioxidant and anti-inflammatory properties. However, the exact mechanism by which 3,5-dimethyl-N-(2-nitrobenzylidene)-4H-1,2,4-triazol-4-amine exerts these effects is still under investigation.
Vorteile Und Einschränkungen Für Laborexperimente
3,5-dimethyl-N-(2-nitrobenzylidene)-4H-1,2,4-triazol-4-amine has several advantages for lab experiments, including its high solubility in various solvents and its stability under various conditions. However, 3,5-dimethyl-N-(2-nitrobenzylidene)-4H-1,2,4-triazol-4-amine also has some limitations, including its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the research on 3,5-dimethyl-N-(2-nitrobenzylidene)-4H-1,2,4-triazol-4-amine. One direction is to investigate the potential of 3,5-dimethyl-N-(2-nitrobenzylidene)-4H-1,2,4-triazol-4-amine as a drug for the treatment of cancer and other diseases. Another direction is to explore the use of 3,5-dimethyl-N-(2-nitrobenzylidene)-4H-1,2,4-triazol-4-amine as a building block for the synthesis of new materials with unique properties. Additionally, more research is needed to fully understand the mechanism of action of 3,5-dimethyl-N-(2-nitrobenzylidene)-4H-1,2,4-triazol-4-amine and its biochemical and physiological effects.
Synthesemethoden
3,5-dimethyl-N-(2-nitrobenzylidene)-4H-1,2,4-triazol-4-amine can be synthesized using various methods, including the reaction of 3,5-dimethyl-1H-1,2,4-triazole-4-amine with 2-nitrobenzaldehyde in the presence of a catalyst. Another method involves the reaction of 3,5-dimethyl-1H-1,2,4-triazole-4-amine with 2-nitrobenzyl chloride in the presence of a base. Both methods yield 3,5-dimethyl-N-(2-nitrobenzylidene)-4H-1,2,4-triazol-4-amine in good yields.
Wissenschaftliche Forschungsanwendungen
3,5-dimethyl-N-(2-nitrobenzylidene)-4H-1,2,4-triazol-4-amine has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 3,5-dimethyl-N-(2-nitrobenzylidene)-4H-1,2,4-triazol-4-amine has shown promising results in the treatment of cancer, bacterial infections, and neurological disorders. In agriculture, 3,5-dimethyl-N-(2-nitrobenzylidene)-4H-1,2,4-triazol-4-amine has been used as a pesticide to control various pests. In material science, 3,5-dimethyl-N-(2-nitrobenzylidene)-4H-1,2,4-triazol-4-amine has been used as a building block for the synthesis of various functional materials.
Eigenschaften
IUPAC Name |
(Z)-N-(3,5-dimethyl-1,2,4-triazol-4-yl)-1-(2-nitrophenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O2/c1-8-13-14-9(2)15(8)12-7-10-5-3-4-6-11(10)16(17)18/h3-7H,1-2H3/b12-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSYOLVVOXLAGC-GHXNOFRVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1N=CC2=CC=CC=C2[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(N1/N=C\C2=CC=CC=C2[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3,5-Dimethyl-4H-1,2,4-triazol-4-YL)-1-(2-nitrophenyl)methanimine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(acetylamino)phenyl]-5-nitro-2-furamide](/img/structure/B5911069.png)
![3-chloro-N'-[1-(5-nitro-2-furyl)ethylidene]benzohydrazide](/img/structure/B5911076.png)
![N'-[(5-bromo-2-furyl)methylene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911077.png)
![N'-(4-tert-butylbenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5911090.png)
![N'-(3-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911109.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5911117.png)





![4-(4-chlorophenyl)-N-[4-(dimethylamino)benzylidene]-1-piperazinamine](/img/structure/B5911167.png)
